2-(Furan-2-YL)pyrimidine-5-carbonitrile
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Overview
Description
2-(Furan-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)pyrimidine-5-carbonitrile typically involves the heterocyclization of 2-furoyl isothiocyanate with 3-aminocrotononitrile . This reaction is carried out under basic conditions, often using ethoxide as a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Cyclization Reactions: It can form condensed pyrimidines and other heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include benzylidene malononitrile and ethoxide . Reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Major Products
Major products formed from reactions involving this compound include various pyrimidine derivatives such as quinazolines, tetrazolopyrimidines, and pyrazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a precursor for the synthesis of novel pyrimidine derivatives with antibacterial activity.
Biological Research: It has been evaluated for its potential as an anticancer agent, particularly as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).
Materials Science: The unique structure of 2-(Furan-2-YL)pyrimidine-5-carbonitrile makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)pyrimidine-5-carbonitrile, particularly in its role as an anticancer agent, involves the inhibition of tyrosine kinase activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound targets the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Furan-2-YL)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:
- 2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
- 5-(Furan-2-yl)-7-methyltetrazolo[1,5-f]pyrimidine-8-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific combination of furan and pyrimidine rings, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C9H5N3O |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |
InChI Key |
ZRUKRWLNVCINPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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